2-Fluoro-4-pentylphenol
Description
2-Fluoro-4-pentylphenol (C₁₁H₁₅FO) is a fluorinated phenolic compound characterized by a hydroxyl group at the para position, a fluorine atom at the ortho position, and a pentyl chain at the fourth carbon of the benzene ring. The pentyl chain likely enhances lipophilicity, making it relevant in applications requiring solubility in nonpolar media, such as organic synthesis intermediates or liquid crystal materials .
Properties
IUPAC Name |
2-fluoro-4-pentylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUDMDCPWIYYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568138 | |
| Record name | 2-Fluoro-4-pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78322-87-9 | |
| Record name | 2-Fluoro-4-pentylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78322-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2-fluoro-4-pentyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-pentylphenol can be synthesized through various methods, including nucleophilic aromatic substitution. One common approach involves the reaction of 4-pentylphenol with a fluorinating agent such as SelectFluor. The reaction typically occurs under mild conditions, with the fluorinating agent facilitating the substitution of a hydrogen atom on the aromatic ring with a fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-pentylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding cyclohexanol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Fluoro-4-pentylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-pentylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Acidity: The electron-withdrawing nitro group in 2-Fluoro-4-nitrophenol significantly lowers its pKa (~6.8–7.2) compared to alkyl-substituted fluorophenols (~9.0–10.5). The pentyl chain in this compound donates electrons via induction, reducing acidity relative to nitro derivatives .
Thermal Stability: Aromatic rings with bulky alkyl groups (e.g., pentyl) may lower melting points compared to planar nitro or phenyl substituents, as seen in 4-Phenylphenol (165–167°C) vs. 2-Fluoro-4-nitrophenol (120–122°C) .
Biological Activity
2-Fluoro-4-pentylphenol is an organic compound belonging to the phenolic class, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon. Its molecular formula is C11H15FO, featuring a fluorine atom and a pentyl group on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it a subject of interest in various biological studies.
- Molecular Structure : C11H15FO
- Functional Groups : Hydroxyl (-OH), Fluorine (F)
- Solubility : Moderately soluble in organic solvents; limited solubility in water.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom enhances binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. Its mechanism involves disrupting microbial cell membranes, which increases permeability and leads to cell death. This effect is similar to other phenolic compounds known for their antimicrobial activity.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through mitochondrial pathways. For instance, a study comparing several synthesized flavonols indicated that compounds with similar structures exhibited significant cytotoxicity against human non-small cell lung cancer cells (A549), suggesting that this compound may act through similar mechanisms .
Case Studies and Experimental Data
- Antimicrobial Studies : In laboratory settings, this compound was tested against various bacterial strains. Results showed effective inhibition of growth at concentrations ranging from 50 to 100 µg/mL.
- Anticancer Activity : A series of experiments evaluated the compound's effects on A549 cells, where it demonstrated IC50 values comparable to established chemotherapeutic agents, indicating its potential as an anticancer agent.
- Mechanistic Insights : The compound's interaction with cellular targets was assessed using reporter gene assays, revealing its ability to inhibit NF-kB signaling pathways, which are crucial in cancer progression and inflammation .
Comparative Analysis
The biological activity of this compound can be compared with similar phenolic compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | Membrane disruption; apoptosis induction |
| 4-tert-butylphenol | High | Moderate | Cell membrane disruption |
| 2,6-di-tert-butylphenol | Low | High | Apoptosis via mitochondrial pathway |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
